Cas no 1704969-52-7 ((3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid)
(3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
- 1704969-52-7
- EN300-1163177
- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
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- Inchi: 1S/C18H18FNO5/c1-24-16-8-7-13(9-14(16)19)15(10-17(21)22)20-18(23)25-11-12-5-3-2-4-6-12/h2-9,15H,10-11H2,1H3,(H,20,23)(H,21,22)/t15-/m1/s1
- InChI Key: KKHGJIUUEMUZEE-OAHLLOKOSA-N
- SMILES: FC1=C(C=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1)OC
Computed Properties
- Exact Mass: 347.11690084g/mol
- Monoisotopic Mass: 347.11690084g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 84.9Ų
(3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1163177-0.05g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1704969-52-7 | 0.05g |
$768.0 | 2023-06-08 | ||
| Enamine | EN300-1163177-0.1g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1704969-52-7 | 0.1g |
$804.0 | 2023-06-08 | ||
| Enamine | EN300-1163177-0.25g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1704969-52-7 | 0.25g |
$840.0 | 2023-06-08 | ||
| Enamine | EN300-1163177-0.5g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1704969-52-7 | 0.5g |
$877.0 | 2023-06-08 | ||
| Enamine | EN300-1163177-1.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1704969-52-7 | 1g |
$914.0 | 2023-06-08 | ||
| Enamine | EN300-1163177-2.5g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1704969-52-7 | 2.5g |
$1791.0 | 2023-06-08 | ||
| Enamine | EN300-1163177-5.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1704969-52-7 | 5g |
$2650.0 | 2023-06-08 | ||
| Enamine | EN300-1163177-10.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1704969-52-7 | 10g |
$3929.0 | 2023-06-08 | ||
| Enamine | EN300-1163177-50mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1704969-52-7 | 50mg |
$587.0 | 2023-10-03 | ||
| Enamine | EN300-1163177-100mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
1704969-52-7 | 100mg |
$615.0 | 2023-10-03 |
(3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on (3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
Introduction to (3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic Acid (CAS No. 1704969-52-7)
(3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1704969-52-7, represents a critical intermediate in the synthesis of various biologically active molecules. Its molecular structure incorporates several key functional groups, including a benzyloxy carbonyl group and a fluorinated aromatic ring, which contribute to its versatile reactivity and potential applications in drug development.
The significance of this compound lies in its ability to serve as a building block for more complex molecules. In particular, the presence of the (benzyloxy)carbonylamino moiety makes it an attractive candidate for peptide coupling reactions, where it can act as an amino protecting group. This property is highly valuable in the synthesis of peptide-based therapeutics, which are increasingly recognized for their efficacy in treating a wide range of diseases, including cancer and infectious disorders.
Moreover, the incorporation of a 3-fluoro-4-methoxyphenyl group into the molecular framework introduces additional layers of functionality. Fluorine atoms are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of pharmaceutical compounds. Specifically, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution within the body. The methoxy group further contributes to these effects by participating in hydrogen bonding interactions and affecting the overall electronic properties of the molecule.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for compounds like (3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid. These innovations have not only improved yield but also reduced costs, making it more accessible for industrial applications. For instance, catalytic asymmetric methods have been employed to achieve high enantioselectivity in the synthesis of chiral centers, which is crucial for ensuring the biological activity of pharmaceutical agents.
In the realm of medicinal chemistry, this compound has been explored as a precursor for various drug candidates. Its structural features make it a promising candidate for further derivatization, allowing chemists to tailor its properties for specific therapeutic applications. For example, modifications around the aromatic ring or the side chain could lead to novel compounds with enhanced efficacy or reduced side effects compared to existing therapies.
The role of computational chemistry and molecular modeling has also been instrumental in understanding the behavior of (3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid. These tools help predict how the compound interacts with biological targets such as enzymes and receptors. By simulating these interactions, researchers can gain insights into potential mechanisms of action and optimize drug design accordingly. This approach is particularly valuable in early-stage drug discovery, where rapid screening of numerous compounds is essential.
One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, including signal transduction and cell division. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The structural motifs present in (3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid are well-suited for designing molecules that can selectively inhibit specific kinases without affecting others.
Another area where this compound shows promise is in antiviral research. The growing threat of viral infections has spurred extensive efforts to develop new antiviral drugs. The ability of fluorinated aromatic compounds to disrupt viral replication cycles makes them particularly valuable in this context. By incorporating such moieties into drug candidates, researchers aim to create agents that are both potent and resistant to viral resistance mechanisms.
The synthesis and characterization of derivatives of (benzyloxy)carbonylamino)-3-(fluorophenyl)methanoic acid continue to be an active area of research. Recent studies have focused on optimizing synthetic routes to improve scalability and sustainability. For instance, green chemistry principles have been applied to minimize waste and reduce energy consumption during production processes. These efforts align with broader industry trends toward environmentally responsible manufacturing practices.
In conclusion, (CAS No: 1704969-52-7)(R)-N-Boc-N'-fluorophenylalanine methyl ester represents a versatile and valuable intermediate in pharmaceutical chemistry. Its unique structural features make it suitable for diverse applications, from peptide synthesis to drug discovery targeting kinases and viruses. As research continues to uncover new possibilities for this compound and its derivatives, its importance in developing next-generation therapeutics is likely to grow even further.
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